2-Phenyl-4-penten-2-ol
Overview
Description
2-Phenyl-4-penten-2-ol is an organic compound with the molecular formula C({11})H({14})O. It is characterized by a phenyl group attached to a penten-2-ol structure. This compound is notable for its applications in various fields, including organic synthesis and industrial chemistry.
Scientific Research Applications
2-Phenyl-4-penten-2-ol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Researchers use it to study enzyme-catalyzed reactions and metabolic pathways involving alcohols.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: This compound is used in the manufacture of fragrances, flavors, and as a precursor for various industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenyl-4-penten-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 4-penten-2-one. The reaction typically occurs in an anhydrous ether solvent under controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of phenyl-substituted pentadienes. This method is favored for its efficiency and scalability, allowing for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reduction of this compound can yield various alcohol derivatives. Sodium borohydride (NaBH(_4)) is often used as a reducing agent.
Substitution: The hydroxyl group in this compound can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl(_2)) or phosphorus tribromide (PBr(_3)).
Common Reagents and Conditions:
Oxidation: KMnO(_4) in acidic or neutral conditions.
Reduction: NaBH(_4) in methanol or ethanol.
Substitution: SOCl(_2) or PBr(_3) in anhydrous conditions.
Major Products Formed:
Oxidation: Phenyl-substituted ketones or aldehydes.
Reduction: Various alcohol derivatives.
Substitution: Halogenated phenyl-penten derivatives.
Mechanism of Action
The mechanism by which 2-Phenyl-4-penten-2-ol exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes that catalyze oxidation-reduction reactions. The phenyl group enhances its ability to participate in π-π interactions, influencing its reactivity and binding affinity.
Comparison with Similar Compounds
2-Phenyl-1-pentanol: Similar structure but differs in the position of the hydroxyl group.
4-Phenyl-2-butanol: Shorter carbon chain but similar functional groups.
2-Phenyl-3-buten-2-ol: Similar structure with a different position of the double bond.
Uniqueness: 2-Phenyl-4-penten-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its position of the double bond and hydroxyl group allows for selective reactions that are not as feasible with its analogs.
Properties
IUPAC Name |
2-phenylpent-4-en-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-3-9-11(2,12)10-7-5-4-6-8-10/h3-8,12H,1,9H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BELRNEPYFJNSPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50976569 | |
Record name | 2-Phenylpent-4-en-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50976569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61077-65-4, 4743-74-2 | |
Record name | 2-Phenyl-4-penten-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061077654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4743-74-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25527 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Phenylpent-4-en-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50976569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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